Clarithromycin Impurity K

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

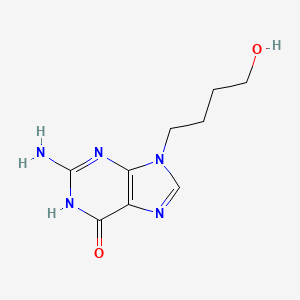

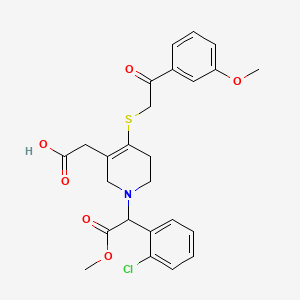

Clarithromycin Impurity K, also known as 3-O-Decladinosyl-8,9:10,11-dianhydro-6-O-methylerythromycin A , is an impurity standard of Clarithromycin . Clarithromycin is an antibiotic belonging to the macrolide class, commonly used to treat various bacterial infections .

Synthesis Analysis

The synthesis of Clarithromycin Impurity K involves controlling the isomeric impurity in a key raw material to achieve the corresponding pure isomer-free targeted active pharmaceutical ingredient (API) in downstream processing . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .Molecular Structure Analysis

The molecular formula of Clarithromycin Impurity K is C30H51NO8 . The molecular weight is 553.73 . The structure of Clarithromycin Impurity K can be represented by the SMILES string:CC@@(C/C(C)=C1O[C@@]2(C)C=C\1C)C@@HCC)=O)C)O)C)OC@@C[C@@H]3N(C)C)([H])[C@@H]3O .

Scientific Research Applications

Determination and Stability Assessment in Human Plasma

Clarithromycin Impurity K is used in the development and validation of a selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method for the determination of clarithromycin antibiotic in human plasma . This method is applied to quantify clarithromycin in spiked human plasma and real samples from healthy volunteers, indicating its utility and throughput for clinical and bioavailability studies .

Analytical Method Development and Validation

Clarithromycin Impurity K can be used for analytical method development and method validation (AMV). This is particularly useful during the commercial production of Clarithromycin .

Quality Control Application

Clarithromycin Impurity K is used in Quality Controlled (QC) applications for Abbreviated New Drug Application (ANDA) or during commercial production of Clarithromycin .

Pharmaceutical Reference Standards

Clarithromycin Impurity K is used as a pharmaceutical reference standard. These standards provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards .

Quality Tests and Assays

Clarithromycin Impurity K is intended for use in specified quality tests and assays as specified in the USP compendia .

Mechanism of Action

Target of Action

Clarithromycin Impurity K, also known as 3-O-decladinosyl-8,9,10,11-dianhydro-6-O-methylerythromycin A, is a highly purified impurity found in Clarithromycin . Like Clarithromycin, it is likely to target the bacterial 50S ribosomal subunit . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a key role in peptide bond formation and translocation during the translation and protein assembly process .

Mode of Action

Clarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this interaction can be bacteriostatic or bactericidal .

Pharmacokinetics

Clarithromycin, the parent compound, is known to have a high oral bioavailability, with plasma concentrations reaching peak levels within 2-3 hours of administration . It is primarily metabolized by cytochrome P450 (CYP) 3A isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively .

Action Environment

For instance, the stability and efficacy of Clarithromycin can be affected by the pH of the stomach . Furthermore, the concentration of this impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity K involves a series of chemical reactions that convert starting materials into the final product. The pathway is designed to be efficient and cost-effective while minimizing the production of unwanted byproducts.", "Starting Materials": [ "Clarithromycin", "Sodium hydroxide", "Sodium nitrite", "Hydrochloric acid", "Sodium sulfite", "Sodium carbonate", "Acetic acid", "Acetic anhydride", "Methanol", "Water" ], "Reaction": [ "Step 1: Clarithromycin is dissolved in a mixture of methanol and water.", "Step 2: Sodium hydroxide is added to the solution to adjust the pH to 9-10.", "Step 3: The solution is cooled to 0-5°C and sodium nitrite is added slowly with stirring.", "Step 4: The resulting mixture is stirred for 30 minutes at 0-5°C.", "Step 5: Hydrochloric acid is added slowly with stirring to adjust the pH to 3-4.", "Step 6: Sodium sulfite is added to the mixture and stirred for 10 minutes.", "Step 7: Sodium carbonate is added slowly to adjust the pH to 8-9.", "Step 8: Acetic acid is added to the mixture and stirred for 10 minutes.", "Step 9: Acetic anhydride is added slowly to the mixture and stirred for 30 minutes.", "Step 10: The resulting mixture is filtered, and the solid is washed with water and dried.", "Step 11: The solid is recrystallized from a mixture of methanol and water to obtain Clarithromycin Impurity K." ] } | |

CAS RN |

127157-35-1 |

Molecular Formula |

C30H51NO8 |

Molecular Weight |

553.73 |

Appearance |

White Solid |

melting_point |

202-207°C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

3-O-De(cladinosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy Clarithromycin; 3-O-De(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)-8,9,10,11-tetradehydro-9-deoxo-11,12-dideoxy-9,12-epoxy-6-O-methylerythromycin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

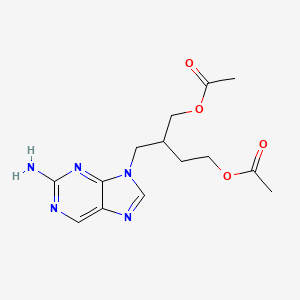

![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)

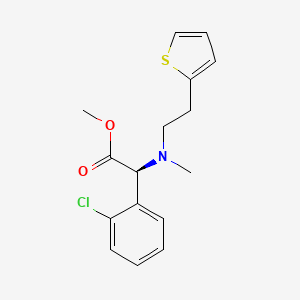

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

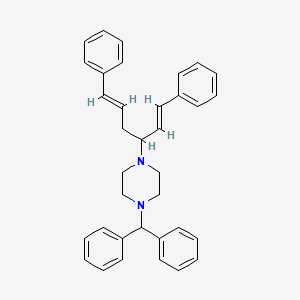

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)